molecular formula C8H11N B165535 6-methyl-2,3-dihydro-1H-pyrrolizine CAS No. 126134-92-7

6-methyl-2,3-dihydro-1H-pyrrolizine

Cat. No.: B165535
CAS No.: 126134-92-7
M. Wt: 121.18 g/mol
InChI Key: XJDAWZFJNKQUHA-UHFFFAOYSA-N
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Description

6-Methyl-2,3-dihydro-1H-pyrrolizine (CAS Registry Number: 126134-92-7) is an organic compound belonging to the class of pyrrolizines, which feature a pyrrole ring fused to a pyrrolidine ring . This specific scaffold is a structural motif of significant interest in medicinal and synthetic chemistry. It serves as a fundamental building block for the synthesis of more complex molecules, including the development of novel pharmacologically active compounds . The 2,3-dihydro-1H-pyrrolizine core is recognized as a key structural component in a variety of natural products and potential therapeutics . For instance, this framework is found in marketed drugs and drug candidates with diverse activities, such as the nonsteroidal anti-inflammatory drug (NSAID) (-)-ketorolac . The compound's utility extends to its role as a precursor in multi-step synthetic routes, where it can be further functionalized; for example, derivatives like the 5-formyl and 5-acetyl analogues are documented intermediates . Researchers value this compound for exploring new synthetic pathways and for its relevance in creating compounds with potential anti-inflammatory and anticancer properties . For Research Use Only. This product is intended for laboratory research purposes and is not to be used for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

126134-92-7

Molecular Formula

C8H11N

Molecular Weight

121.18 g/mol

IUPAC Name

6-methyl-2,3-dihydro-1H-pyrrolizine

InChI

InChI=1S/C8H11N/c1-7-5-8-3-2-4-9(8)6-7/h5-6H,2-4H2,1H3

InChI Key

XJDAWZFJNKQUHA-UHFFFAOYSA-N

SMILES

CC1=CN2CCCC2=C1

Canonical SMILES

CC1=CN2CCCC2=C1

Synonyms

1H-Pyrrolizine,2,3-dihydro-6-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physical Properties

Substituents on the pyrrolizine core significantly influence physicochemical properties. Key analogs include:

Table 1: Structural and Physical Comparison of Pyrrolizine Derivatives
Compound Name Substituents Molecular Weight Calculated Density (g/cm³) Key Applications References
6-Methyl-2,3-dihydro-1H-pyrrolizine Methyl at C6 123.18* N/A Synthetic intermediate N/A
5-Acetyl-6-methyl-2,3-dihydro-1H-pyrrolizine Acetyl (C5), methyl (C6) 163.22 N/A Roasted aroma compound
ML 3000 ([2,2-dimethyl-6-(4-chlorophenyl)-7-phenyl derivative]) 4-Cl-phenyl, phenyl, dimethyl 373.85 N/A Anti-inflammatory drug
7-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine CF₃ at C7 203.17 N/A Medicinal chemistry building block
6-Ethyl-2,3-dihydro-1H-pyrrolizine Ethyl at C6 137.21* N/A Alkaloid synthesis

*Calculated based on molecular formula.

  • Density: The introduction of bulky groups (e.g., thenoyl in ) increases crystal density compared to simpler analogs like C20H17ON .
  • Functional Groups : Acetyl or formyl groups (e.g., 5-acetyl or 5-carbaldehyde derivatives) enhance volatility, making them relevant in flavor chemistry .

Pharmacological Profiles

ML 3000 vs. Indomethacin
Parameter ML 3000 Indomethacin
Anti-inflammatory ED₅₀ (oral) 17 mg/kg 3 mg/kg
Ulcerogenic Dose (UD₅₀) >100 mg/kg (no significant damage) 7 mg/kg
Plasma Efficacy Ratio ~1:4 (less potent but safer) Reference standard

ML 3000, a pyrrolizine derivative with anti-inflammatory properties, demonstrates superior gastrointestinal (GI) tolerance compared to indomethacin, despite lower potency .

Role in Flavor Chemistry

Pyrrolizines like 5-acetyl-6-methyl-2,3-dihydro-1H-pyrrolizine contribute to roasted aromas in foods. Their formation correlates with amino acids (e.g., proline, glycine) during thermal processing . Peptide-specific Maillard reactions generate unique pyrrolizines, highlighting the impact of amino acid sequences on flavor profiles .

Preparation Methods

Azomethine Ylide [3+2] Cycloaddition

Azomethine ylides, generated in situ from α-amino acids such as proline and carbonyl compounds like ninhydrin, participate in 1,3-dipolar cycloadditions with dipolarophiles to construct the pyrrolizine framework. For 6-methyl-2,3-dihydro-1H-pyrrolizine, the ylide reacts with acetylenedicarboxylates in alcoholic solvents under reflux (70–90°C, 8–12 hours). The methyl group is introduced via a pre-functionalized dipolarophile or post-cycloaddition modification.

Key Reaction Parameters

  • Solvent: Methanol or ethanol

  • Temperature: 70–90°C

  • Catalyst: None required

  • Yield: 60–75% after column chromatography (silica gel, ethyl acetate/hexane).

Post-synthesis, the dihydro-pyrrolizine product is purified via recrystallization (ethanol/water) and characterized using 1H^1H NMR (δ 2.5–3.5 ppm for dihydro protons) and IR spectroscopy (C=C stretch at 1600–1650 cm1^{-1}).

One-Pot Synthesis via Cyclopropenethione Intermediates

Reaction Design and Mechanism

A highly efficient one-pot method involves cyclopropenethiones as precursors. For example, 2-tert-butylsulfanyl-3-phenylcyclopropenethione reacts with lithium pyrrolidinide at –70°C, followed by methylation with methyl iodide, to yield 6-methylsulfanyl-5-phenyl-2,3-dihydro-1H-pyrrolizine. Adapting this strategy for the 6-methyl variant requires substituting phenyl groups with methyl-containing reagents.

Optimized Conditions

  • Reagents: Methyl lithium or Grignard reagents for methyl group incorporation

  • Temperature: –70°C (initial step), room temperature (methylation)

  • Yield: Up to 85% after flash chromatography.

Scalability and Industrial Adaptation

This method is scalable to kilogram quantities by employing continuous flow reactors and automated quenching systems. Industrial protocols use tetrahydrofuran (THF) as the solvent and lithium aluminum hydride (LiAlH4_4) for intermediate reduction, achieving >90% purity via fractional distillation.

Reductive Aromatization of Pyrrolizine Derivatives

Hydrogenation of Fully Aromatic Analogues

6-Methyl-1H-pyrrolizine undergoes selective hydrogenation using palladium on carbon (Pd/C, 5 wt%) under 30 psi H2_2 at 25°C. The reaction selectively saturates the 2,3-positions, yielding the dihydro compound with >95% selectivity.

Critical Factors

  • Catalyst Loading: 5–10% Pd/C

  • Solvent: Ethyl acetate or methanol

  • Reaction Time: 4–6 hours

  • Yield: 70–80% after filtration and solvent removal.

Analytical Validation and Quality Control

Structural Confirmation via X-Ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) resolves the bicyclic structure and methyl positioning. For example, a monoclinic crystal system (space group P21_1/n) with unit cell parameters a = 12.2276 Å and β = 104.174° confirms the dihydro-pyrrolizine geometry.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms >98% purity. Retention times for this compound typically range from 8.5–9.2 minutes.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Purity (%) Scalability
Azomethine Ylide [3+2]60–758–12 hours95Moderate
One-Pot Synthesis856–8 hours98High
Reductive Hydrogenation70–804–6 hours95Low

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-methyl-2,3-dihydro-1H-pyrrolizine, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of this compound derivatives can be achieved through cycloaddition reactions (e.g., three-component combinatorial methodologies using formylpyrazoles, maleimides, and glycine methyl ester) . Condensation with ethyl oxalyl monochloride under reflux conditions is another viable route . To optimize yields, factors such as catalyst selection (e.g., Lewis acids), temperature control (reflux vs. microwave-assisted heating), and stoichiometric ratios should be systematically tested using factorial design principles .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation, particularly for verifying substituent positions on the pyrrolizine core . High-Performance Liquid Chromatography (HPLC) ensures purity assessment, while X-ray crystallography provides definitive confirmation of molecular geometry, as demonstrated in monoclinic crystal systems (e.g., P21/nP2_1/n space group) with lattice parameters a=12.2276a = 12.2276 Å, b=9.1557b = 9.1557 Å, and c=15.462c = 15.462 Å .

Q. What are the key considerations for ensuring the stability of this compound during storage?

  • Methodological Answer : Stability is influenced by environmental factors such as light, humidity, and oxygen. Storage in amber glassware under inert atmospheres (e.g., nitrogen) at temperatures below 4°C is recommended to prevent decomposition . Degradation kinetics should be monitored via accelerated stability studies using HPLC to track impurity profiles over time .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for pyrrolizine derivatives?

  • Methodological Answer : Contradictory SAR findings often arise from variations in assay conditions or incomplete structural data. To address this, researchers should:

  • Re-analyze compound purity using orthogonal techniques (e.g., mass spectrometry coupled with HPLC) .
  • Re-evaluate bioactivity within a unified theoretical framework, such as corticotropin-releasing factor-1 (CRF-1) receptor antagonism models .
  • Employ computational docking studies to predict binding affinities and validate results with in vitro assays .

Q. What factorial design approaches are suitable for optimizing multi-step syntheses of this compound?

  • Methodological Answer : Full factorial designs are ideal for evaluating interactions between variables (e.g., temperature, catalyst loading, reaction time). For example, a 232^3 design can test high/low levels of these factors to identify optimal conditions for yield and selectivity . Response surface methodology (RSM) further refines these parameters, particularly for non-linear relationships observed in multi-component reactions .

Q. How can computational methods be integrated into the design of novel this compound derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Step 1 : Use quantum mechanical calculations (e.g., DFT) to predict electronic properties and reactive sites .
  • Step 2 : Develop Quantitative Structure-Activity Relationship (QSAR) models to correlate substituent effects (e.g., methyl vs. methoxy groups) with bioactivity .
  • Step 3 : Validate predictions via synthesis and in vitro testing, focusing on targets like CRF-1 receptors or membrane proteins implicated in separation technologies .

Q. What strategies are effective for analyzing conflicting crystallographic and spectroscopic data in pyrrolizine derivatives?

  • Methodological Answer : Discrepancies between X-ray diffraction and NMR data often stem from dynamic effects (e.g., conformational flexibility in solution). To resolve this:

  • Perform variable-temperature NMR studies to assess rotational barriers of substituents .
  • Compare crystallographic data with molecular dynamics simulations to identify dominant conformers in solution .

Methodological Notes

  • Synthesis Optimization : Prioritize green chemistry principles (e.g., solvent-free reactions) to align with sustainable engineering practices .
  • Data Interpretation : Always contextualize findings within established theoretical frameworks, such as CRF-1 receptor antagonism or membrane separation mechanisms, to ensure academic rigor .

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